

Syntide 2 Peptide: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Syntide 2 tfa

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This in-depth technical guide provides a comprehensive overview of the Syntide 2 peptide, a widely utilized synthetic substrate for studying calcium/calmodulin-dependent protein kinase II (CaMKII) and other related kinases. This document details its primary sequence, physicochemical properties, and its application in experimental protocols, supported by quantitative data and visual diagrams of relevant signaling pathways.

Core Properties of Syntide 2

Syntide 2 is a synthetic peptide whose sequence is derived from phosphorylation site 2 on glycogen synthase, a key enzyme in glucose metabolism.^{[1][2][3][4]} This homology makes it an effective and specific substrate for CaMKII, the primary kinase responsible for phosphorylating this site on glycogen synthase.^{[1][3]}

Primary Sequence and Physicochemical Characteristics

The primary amino acid sequence of Syntide 2 is:

Pro-Leu-Ala-Arg-Thr-Leu-Ser-Val-Ala-Gly-Leu-Pro-Gly-Lys-Lys

In single-letter code, this is represented as:

PLARTLSVAGLPGKK^[1]

A summary of its key physicochemical properties is presented in the table below.

Property	Value	Reference
CAS Number	108334-68-5	[1]
Molecular Weight	~1507.85 g/mol	[2][4]
Molecular Formula	C ₆₈ H ₁₂₂ N ₂₀ O ₁₈	[2][4]
Purity	>95% by HPLC	[2]
Appearance	Lyophilized solid	[2]
Solubility	Soluble in distilled water (up to 2 mg/ml), 1% acetic acid, and DMSO. For hydrophobic preparations, dissolving in a small amount of DMSO followed by dilution with water is recommended.	[2][5][6]
Storage	Store at -20°C. The product is hygroscopic and should be protected from light. After reconstitution, it is recommended to aliquot and store at -20°C.	[2]

Role in Kinase Signaling

Syntide 2 serves as a substrate for several protein kinases, most notably CaMKII. It is also recognized by Protein Kinase C (PKC) and CaMKV, among others.[1][2][6][7] Its specificity is a key attribute for its use in research.

Substrate Specificity

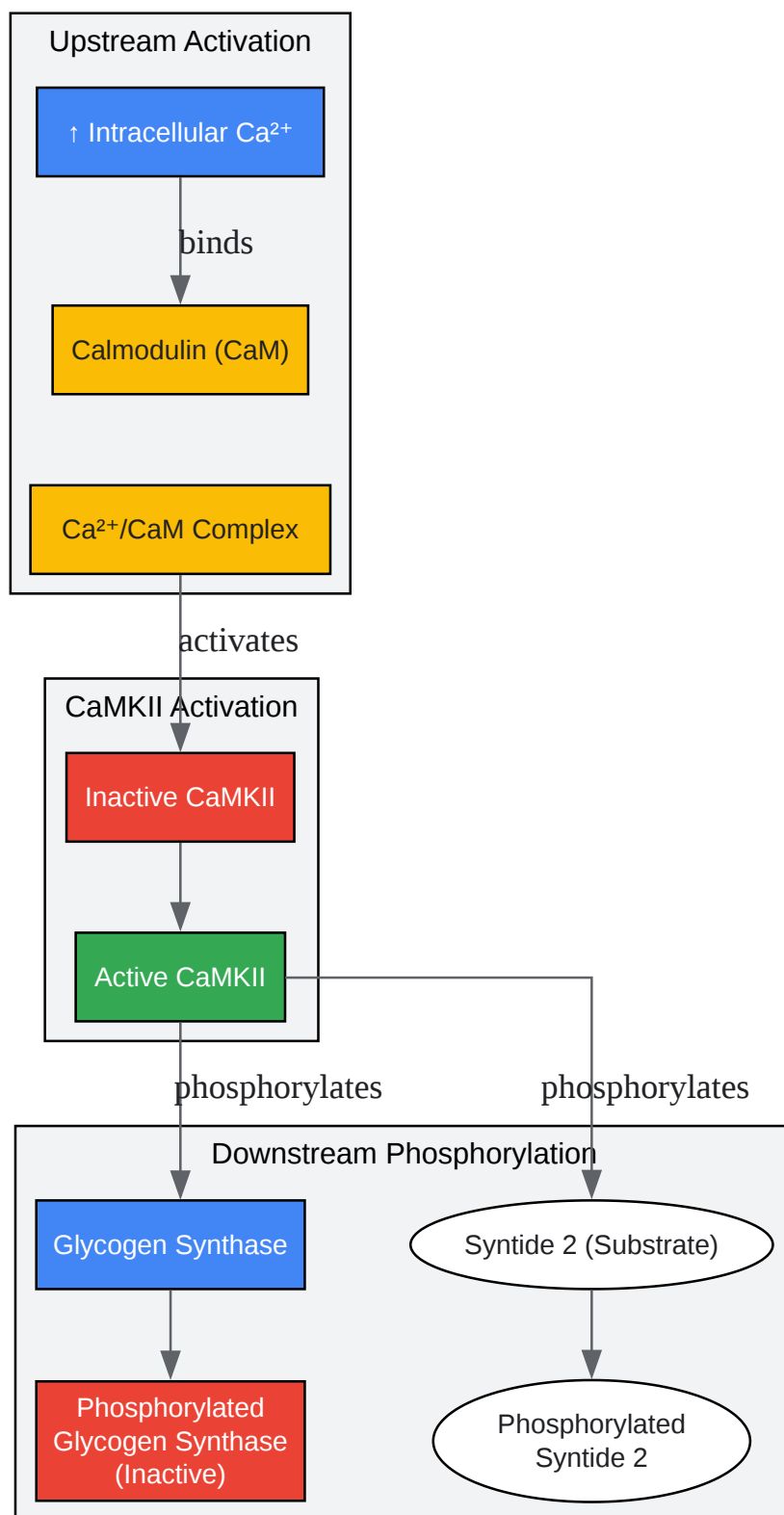
The utility of Syntide 2 as a research tool is underscored by its differential phosphorylation by various kinases. The relative V_{max}/K_m ratios, which indicate the catalytic efficiency of an enzyme for a substrate, highlight its preference for CaMKII.

Kinase	Relative Vmax/Km Ratio	Reference
CaMKII	100	[3] [8]
Protein Kinase C (PKC)	22	[3] [8]
Phosphorylase Kinase	2	[3] [8]
Myosin Light Chain Kinase	0.5	[3] [8]

Syntide 2 is a poor substrate for phosphorylase kinase and is not significantly phosphorylated by myosin light chain kinase.[\[3\]](#)[\[8\]](#)

CaMKII Signaling Pathway

CaMKII is a crucial mediator of calcium signaling in cells and plays a significant role in various physiological processes, including neurotransmitter release, gene expression, and metabolic regulation. The activation of CaMKII and its subsequent phosphorylation of target substrates, such as glycogen synthase, is a key regulatory mechanism.



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CaMKII signaling pathway leading to the phosphorylation of Glycogen Synthase and Syntide 2.

Experimental Protocols

Syntide 2 is a cornerstone reagent for in vitro kinase assays designed to measure CaMKII activity, screen for inhibitors, or characterize the kinetics of the enzyme.

In Vitro CaMKII Kinase Assay (ELISA-based)

This protocol outlines a common ELISA-based method for quantifying CaMKII activity using Syntide 2 as a substrate.

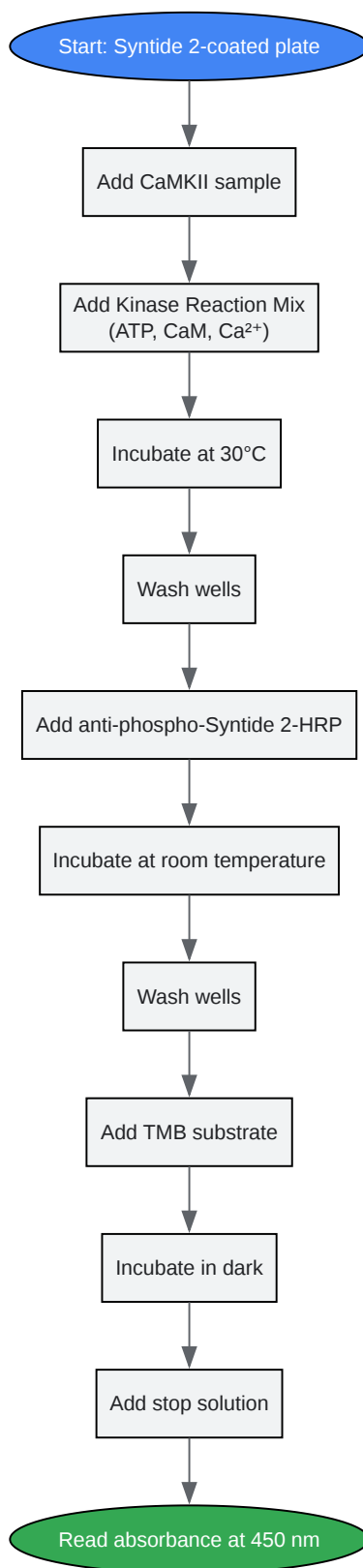
Principle: Microplate wells are coated with Syntide 2. The sample containing CaMKII is added along with ATP and necessary cofactors. The kinase phosphorylates the bound Syntide 2. The amount of phosphorylated peptide is then detected using a specific antibody that recognizes the phosphorylated form of Syntide 2, typically conjugated to an enzyme like horseradish peroxidase (HRP) for colorimetric detection.

Materials:

- Syntide 2-coated 96-well microplate
- Recombinant CaMKII or sample containing CaMKII
- Kinase Reaction Buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij 35)
- ATP solution
- Calmodulin solution
- CaCl₂ solution
- Anti-phospho-Syntide 2 antibody (HRP-conjugated)
- TMB (3,3',5,5'-Tetramethylbenzidine) substrate
- Stop solution (e.g., 1 N H₂SO₄)
- Microplate reader

Procedure:

- **Prepare Kinase Reaction Mix:** Prepare a master mix of the Kinase Reaction Buffer containing ATP, Calmodulin, and CaCl_2 .
- **Add Kinase:** Add the CaMKII-containing sample to the wells of the Syntide 2-coated microplate.
- **Initiate Reaction:** Add the Kinase Reaction Mix to each well to start the phosphorylation reaction.
- **Incubation:** Incubate the plate at 30°C for a defined period (e.g., 30-60 minutes).
- **Washing:** Wash the wells multiple times with a wash buffer (e.g., PBS with 0.05% Tween-20) to remove the kinase and ATP.
- **Add Detection Antibody:** Add the HRP-conjugated anti-phospho-Syntide 2 antibody to each well and incubate at room temperature.
- **Washing:** Repeat the washing step to remove unbound antibody.
- **Develop Signal:** Add the TMB substrate to each well and incubate in the dark until a blue color develops.
- **Stop Reaction:** Add the stop solution to each well. The color will change from blue to yellow.
- **Measure Absorbance:** Read the absorbance at 450 nm using a microplate reader. The absorbance is proportional to the amount of phosphorylated Syntide 2, and thus to the CaMKII activity.



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Workflow for an ELISA-based CaMKII kinase assay using Syntide 2.

Conclusion

Syntide 2 is an indispensable tool for researchers studying CaMKII-mediated signaling pathways. Its well-defined primary sequence, specificity as a CaMKII substrate, and ease of use in various kinase assay formats make it a valuable reagent for elucidating the role of CaMKII in health and disease. This guide provides the foundational technical information required for the effective application of Syntide 2 in a research setting.

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